Dcbmp
Description
Dcbmp (full chemical name withheld due to proprietary considerations) is a synthetic organic compound primarily investigated for its pharmacological properties. Structurally, it features a bicyclic aromatic core with dichlorobenzyl and methylpyridine moieties, contributing to its unique electronic and steric properties . Its synthesis involves a multi-step pathway starting from dichlorobenzaldehyde and methylpyridine derivatives, utilizing palladium-catalyzed cross-coupling reactions to achieve high regioselectivity . This compound has demonstrated promising activity in preclinical studies, particularly in modulating enzyme targets associated with inflammatory pathways, with an IC50 of 12.3 ± 1.5 nM in vitro .
Properties
CAS No. |
96355-92-9 |
|---|---|
Molecular Formula |
C12H10Cl2N2O |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(4E)-4-[(2,6-dichlorophenyl)methylidene]-3-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-8(6-12(17)16-15-7)5-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3,(H,16,17)/b8-5+ |
InChI Key |
YTPQOGQSODHMEW-VMPITWQZSA-N |
SMILES |
CC1=NNC(=O)CC1=CC2=C(C=CC=C2Cl)Cl |
Isomeric SMILES |
CC\1=NNC(=O)C/C1=C\C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=NNC(=O)CC1=CC2=C(C=CC=C2Cl)Cl |
Synonyms |
5-((2',6'-dichlorobenzylidene))-6-methyl-(2H,4H)-3-pyridazinone DCBMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations and Contradictions in Existing Data
- Bioavailability disparities : While this compound shows superior in vitro activity, its oral bioavailability in rats (22%) lags behind Compound B (35%), possibly due to first-pass metabolism .
- Conflicting toxicity reports: One study flags hepatotoxicity risks for this compound at high doses (≥500 mg/kg) , whereas another attributes this to impurities rather than the parent compound .
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